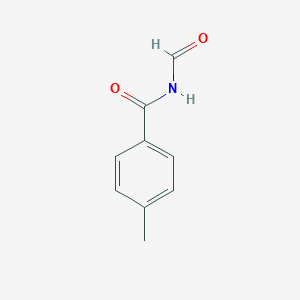

N-formyl-4-methylbenzamide

Description

N-formyl-4-methylbenzamide is an aromatic amide derivative characterized by a benzamide core substituted with a methyl group at the para position and a formyl group attached to the nitrogen atom. The compound is synthesized via formylation reactions, as demonstrated by Liu et al., who obtained it as a brown solid with a melting point of 129.7–129.9°C and confirmed its structure using ¹H NMR spectroscopy (δ 9.38 ppm for the formyl proton and 2.45 ppm for the methyl group) . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules, due to its reactive formyl group and stable benzamide backbone.

Properties

CAS No. |

103369-12-6 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

N-formyl-4-methylbenzamide |

InChI |

InChI=1S/C9H9NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-6H,1H3,(H,10,11,12) |

InChI Key |

AUSVRQDTBWRPPD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC=O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC=O |

Synonyms |

Benzamide, N-formyl-4-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- N-formyl-3-methylbenzamide (Positional Isomer) : The methyl group at the meta position (C3) instead of para (C4) alters electronic distribution and steric effects. This reduces symmetry and may lower melting points compared to the para-substituted analog .

- N-(2-Nitrophenyl)-4-bromo-benzamide () : Incorporation of nitro (electron-withdrawing) and bromo (moderately deactivating) groups increases electrophilic substitution reactivity, contrasting with the electron-donating methyl group in N-formyl-4-methylbenzamide .

Functional Group Variations

- N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () : Replacing the formyl group with a benzimidazole-hydrazide moiety introduces hydrogen-bonding capacity and planar rigidity, which could enhance biological activity (e.g., antimicrobial properties) .

Physicochemical Properties

Melting Points and Solubility

- This compound : m.p. 129.7–129.9°C; moderate solubility in chlorinated solvents (CDCl3) .

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide : Higher m.p. due to nitro and bromo groups enhancing crystal lattice stability .

- N-(β-L-fucopyranosyl)-4-((methylamino)methyl)benzamide (): Sugar moiety increases hydrophilicity, contrasting with the hydrophobic benzamide core .

Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.